molecular formula C17H17FN2O2S2 B2721170 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine CAS No. 866153-34-6

2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B2721170
CAS No.: 866153-34-6
M. Wt: 364.45
InChI Key: UGJUSSMBJFDJAJ-UHFFFAOYSA-N
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Description

The compound is a sulfonyl fluoride derivative. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Molecular Structure Analysis

While specific structural information for this compound is not available, similar compounds often involve complex interactions between the various functional groups. For example, a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster has been studied by ionization-loss stimulated Raman spectroscopy of the 4-FPEA photofragment and density functional calculations of the parent .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They participate in various reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups, which demonstrated antimicrobial activities surpassing those of reference drugs. These compounds, including variations with benzylsulfanyl and fluorophenylsulfonyl groups, showed a particular effectiveness against various bacteria and fungi, suggesting their potential as antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

DNA Interaction and Anticancer Potential

Research on sulfonyl 5-fluorouracil derivatives, which share structural similarities with the compound of interest, revealed significant interactions with both double-stranded and G-quadruplex DNA. The modifications with arylsulfonyl groups, akin to the 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine structure, enhanced the binding affinity, providing insights into potential anticancer activities through these interactions (Q. Hu et al., 2012).

Structural Insights and Inhibitory Potential

A detailed analysis of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, including compounds with benzylsulfanyl and nitrophenyl groups, offered structural insights and revealed their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme. This suggests a possible application in the development of DHFR inhibitors, relevant in cancer therapy and antibacterial treatments (L. H. Al-Wahaibi et al., 2021).

Vibrational Spectroscopic Studies and Chemotherapeutic Potential

Vibrational spectroscopic analysis of a closely related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, was conducted, providing insights into the molecular structure and interactions. Molecular docking studies indicated its potential as a chemotherapeutic agent, highlighting the versatility of benzylsulfanyl-pyrimidine derivatives in drug development (Nadia G. Haress et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not available, sulfonylureas, a class of compounds that includes sulfonyl derivatives, exert their hypoglycaemic effects by stimulating insulin secretion from the pancreatic beta-cell .

Future Directions

Sulfonyl fluorides are an active area of research, with new methods of synthesis and applications being explored . Future research may provide more information on the specific compound you’re interested in.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c18-15-7-9-16(10-8-15)24(21,22)20-12-4-11-19-17(20)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJUSSMBJFDJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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